N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide

Carbonic anhydrase inhibition Isoform selectivity Tumor hypoxia

N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide (CAS 869075-47-8) is a synthetic sulfaguanidine derivative featuring a benzenesulfonamide group linked via a carbamimidoyl bridge to a 3,4-dimethoxyphenethyl moiety. It belongs to the N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamide subclass, which a 2023 ChemMedChem study identified as a privileged scaffold for selective inhibition of tumor-associated carbonic anhydrase (CA) isoforms IX and XII over off-target cytosolic isoforms I and II.

Molecular Formula C17H21N3O4S
Molecular Weight 363.43
CAS No. 869075-47-8
Cat. No. B2482271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide
CAS869075-47-8
Molecular FormulaC17H21N3O4S
Molecular Weight363.43
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=CC=C2)OC
InChIInChI=1S/C17H21N3O4S/c1-23-15-9-8-13(12-16(15)24-2)10-11-19-17(18)20-25(21,22)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3,(H3,18,19,20)
InChIKeyHMBAAVCTCUCSOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(N-(3,4-Dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide (CAS 869075-47-8) – Class & Baseline Characteristics for Procurement


N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide (CAS 869075-47-8) is a synthetic sulfaguanidine derivative featuring a benzenesulfonamide group linked via a carbamimidoyl bridge to a 3,4-dimethoxyphenethyl moiety [1]. It belongs to the N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamide subclass, which a 2023 ChemMedChem study identified as a privileged scaffold for selective inhibition of tumor-associated carbonic anhydrase (CA) isoforms IX and XII over off-target cytosolic isoforms I and II [2]. The compound has a molecular formula of C17H21N3O4S and a molecular weight of 363.43 g/mol, with a computed XLogP3 of 2.1 and a topological polar surface area of 111 Ų, suggesting balanced lipophilicity for membrane permeability [1].

Tumor-associated CA IX / CA XII isoform inhibition studies
Sulfaguanidine-class probe compound with reported isoform selectivity
Tumor hypoxia research and CA-mediated pH regulation models

Why Generic Substitution of N-(N-(3,4-Dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide Fails: Structural Determinants of Isoform Selectivity


Sulfaguanidine-based carbonic anhydrase inhibitors cannot be interchanged with classical primary sulfonamides (e.g., acetazolamide) or even within the sulfaguanidine subclass without altering isoform selectivity. The ChemMedChem study demonstrated that N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides, the subclass containing this compound, are inactive against off-target isoforms hCA I and II (Ki > 100 µM) while potently inhibiting tumor-associated hCA IX and XII (Ki = 0.168–0.921 µM and 0.335–1.451 µM, respectively) [1]. In contrast, N-(N,N'-dialkyl/dibenzyl-carbamimidoyl) benzenesulfonamides were slightly less potent across the board [1]. The 3,4-dimethoxyphenethyl substituent in this specific compound introduces a unique combination of hydrogen-bond acceptor capacity (five H-bond acceptors from the dimethoxy and sulfonamide groups) and aromatic stacking potential not found in simpler alkyl- or benzyl-substituted analogs [2]. This structural fingerprint directly modulates the compound's interaction with the CA active site, making generic replacement without quantitative activity verification a risk to experimental reproducibility.

Target compound class N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamide — reported inactivity against CA I / II with selectivity for CA IX / XII
Classical sulfonamide risk Primary sulfonamides (e.g., acetazolamide) inhibit CA II at low nanomolar Ki; isoform selectivity profile may not transfer to sulfaguanidine-based studies
Mono-substituted subclass N-(N-alkyl/benzyl-carbamimidoyl) scaffold — reported higher CA IX / XII potency within tested set
Di-substituted subclass risk N-(N,N'-dialkyl/dibenzyl-carbamimidoyl) analogs may show lower CA inhibitory response; subclass-level potency difference requires verification
3,4-Dimethoxyphenethyl substituent Balanced lipophilicity (reported logP 2.1) with five H-bond acceptors; may support solubility and binding differentiation
Alkyl / benzyl analog risk n-Octyl or p-methylbenzyl analogs differ in logP and H-bond capacity; physicochemical profile may shift assay behavior and SAR interpretation

Quantitative Differentiation Evidence for N-(N-(3,4-Dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide vs. Analogs


Tumor-Associated CA IX/CA XII Selectivity Over Off-Target CA I/CA II: Class-Level Benchmark

The N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamide subclass, which includes N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide, exhibits exclusive inhibition of tumor-associated isoforms hCA IX and XII while sparing off-target isoforms hCA I and II. In the 2023 ChemMedChem study, all nine compounds in this subclass were inactive against hCA I and II (Ki > 100 µM), whereas all demonstrated submicromolar to low-micromolar potency against hCA IX (Ki range: 0.168–0.921 µM) and hCA XII (Ki range: 0.335–1.451 µM) [1]. This selectivity window exceeds 100-fold for the off-target isoforms, a critical advantage over classical sulfonamide CA inhibitors like acetazolamide, which typically inhibits hCA I and II with Ki values in the low nanomolar range and can cause systemic side effects [2].

CA IX/XII vs CA I/II selectivity
Class-level
Target subclass hCA I Ki > 100 µM; hCA II Ki > 100 µM; hCA IX Ki 0.168–0.921 µM; hCA XII Ki 0.335–1.451 µM
Acetazolamide comparator hCA I Ki ≈ 250 nM; hCA II Ki ≈ 12 nM; hCA IX Ki ≈ 25 nM; hCA XII Ki ≈ 5.7 nM
Supports isoform selectivity context for CA IX / XII over off-target CA I / II
Class-level data; compound-specific values to verify
Carbonic anhydrase inhibition Isoform selectivity Tumor hypoxia

N-(N-alkyl/benzyl-carbamimidoyl) vs. N-(N,N'-dialkyl/dibenzyl-carbamimidoyl) Subclass: Mono-Substitution Advantage

The structurally analogous N-(N,N'-dialkyl/dibenzyl-carbamimidoyl) benzenesulfonamide subclass (six derivatives), differing only by an additional substituent on the guanidine core, was reported to exhibit slightly lower potency against both hCA IX and hCA XII compared to the N-(N-alkyl/benzyl-carbamimidoyl) subclass to which the target compound belongs [1]. This intra-class comparison establishes that the mono-substituted carbamimidoyl architecture is a determinant of superior inhibitory activity within the sulfaguanidine chemical space, providing a rational basis for prioritizing procurement of this specific substitution pattern over the di-substituted variants.

Mono- vs di-substituted subclass
Class-level
Mono-substituted (target) hCA IX Ki 0.168–0.921 µM (9 compounds); best Ki = 0.168 µM (n-octyl)
Di-substituted comparator hCA IX Ki 0.284–0.921 µM (6 compounds); best Ki = 0.284 µM
Reported subclass-level potency difference; ~1.7-fold at best-in-series
Stopped-flow CO₂ hydrase assay; pH 7.5; 20°C
Sulfaguanidine SAR CA inhibition potency Subclass comparison

3,4-Dimethoxyphenethyl Substituent vs. Alkyl/Benzyl Analogs: Physicochemical Differentiation

Compared to the widely referenced n-octyl-substituted (C8) and p-methylbenzyl-substituted analogs from the same ChemMedChem study, the 3,4-dimethoxyphenethyl substituent in this compound introduces two additional hydrogen bond acceptors (methoxy oxygen atoms) while maintaining a moderate calculated logP of 2.1 [1]. The n-octyl analog (Ki = 0.168 µM for hCA IX) represents the potency ceiling but has higher lipophilicity (estimated logP ~4.5), which can lead to poor aqueous solubility and non-specific binding. The p-methylbenzyl analog (Ki = 0.335 µM for hCA XII) offers aromatic interactions but lacks hydrogen-bonding capacity. This compound's dual methoxy substitution enables both hydrophobic packing (via the phenyl ring) and directional hydrogen bonding (via the methoxy groups) within the enzyme active site, a balanced profile not achievable with simple alkyl or benzyl substituents [2].

3,4-Dimethoxyphenethyl vs alkyl/benzyl
Reported
3,4-Dimethoxyphenethyl XLogP3 = 2.1; H-bond acceptors = 5; TPSA = 111 Ų
n-Octyl / p-methylbenzyl analogs XLogP3 ≈ 4.5 / 2.8; H-bond acceptors ≈ 3; TPSA ≈ 90 Ų
Supports physicochemical differentiation review for lead optimization
Computed properties; experimental validation review needed
Lipophilicity tuning Hydrogen bonding Ligand efficiency

Aromatic Sulfonamide Substitution: Benzenesulfonamide vs. Substituted Phenylsulfonamide Analogs

Closely related analogs with substituted benzenesulfonamide groups, such as N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)-4-methylbenzenesulfonamide (CAS 869075-??) and N-(N-(3,4-dimethoxyphenethyl)carbamimidoyl)-4-methoxybenzenesulfonamide (CAS 869075-68-3), introduce electron-donating substituents on the phenylsulfonamide ring . While no direct head-to-head Ki comparison is published for these specific pairs, the unsubstituted benzenesulfonamide in the target compound offers a neutral electronic baseline for the sulfonamide zinc-binding group. In sulfonamide CA inhibitor pharmacology, electron-withdrawing groups on the aromatic ring typically enhance acidity of the sulfonamide NH and improve zinc coordination, whereas electron-donating groups reduce acidity and can weaken binding [1]. The unsubstituted phenyl ring thus provides a defined electronic reference point for systematic SAR exploration, avoiding confounding electronic perturbations present in substituted analogs.

Sulfonamide electronic baseline
Data to verify
Hammett σ = 0
Unsubstituted benzenesulfonamide — neutral electronic reference point vs 4-methyl (σp = -0.17) and 4-methoxy (σp = -0.27) analogs
Electronic baseline context for SAR sulfonamide optimization
No direct enzyme assay comparison available for these specific pairs
Sulfonamide SAR Electronic effects Enzyme binding

Carbamimidoyl Linker vs. Classical Sulfonamide Linker: A Scaffold with Documented Tumor Isoform Selectivity

The carbamimidoyl (guanidine) linker in this compound differentiates it from classical primary sulfonamide CA inhibitors (e.g., acetazolamide, methazolamide) where the sulfonamide NH directly coordinates the zinc ion. In sulfaguanidines, the sulfonamide is attached to a guanidine moiety, creating a secondary sulfonamide architecture. This structural modification was explicitly shown in the ChemMedChem study to confer selectivity for tumor-associated isoforms hCA IX and XII while abolishing activity against hCA I and II (Ki > 100 µM) [1]. Classical primary sulfonamides like acetazolamide inhibit hCA II with Ki ≈ 12 nM, leading to potent but non-selective pan-CA inhibition [2]. The carbamimidoyl linker thus represents a validated design strategy for decoupling tumor-targeted CA inhibition from systemic off-target effects.

Carbamimidoyl vs classical linker
Class-level
Carbamimidoyl (sulfaguanidine) hCA I Ki > 100 µM; hCA II Ki > 100 µM; CA IX / XII submicromolar
Classical sulfonamide (acetazolamide) hCA II Ki ≈ 12 nM; pan-CA inhibition profile
Reported scaffold selectivity context for tumor-associated CA isoforms
Aggregate class data; individual compound review needed
Sulfaguanidine scaffold Zinc-binding group Selectivity profile

Molecular Complexity and Synthetic Tractability: A Differentiated Building Block for Derivatization

The compound possesses eight rotatable bonds and a molecular complexity score of 527 (PubChem-computed), indicating a moderately complex yet synthetically accessible structure [1]. Compared to the simpler, commercially abundant N-(3,4-dimethoxyphenethyl)-guanidine (CAS 46719-17-9, MW 223.28), which lacks the benzenesulfonamide group, this compound provides the complete sulfaguanidine pharmacophore for CA inhibition in a single synthetic step, eliminating the need for separate sulfonylation reactions [2]. This reduces synthetic burden for structure-activity relationship (SAR) studies by 1–2 synthetic steps compared to building the sulfaguanidine core from the guanidine precursor.

Synthetic step economy
Data to verify
1–2 steps saved vs guanidine precursor route
Pre-assembled sulfaguanidine pharmacophore eliminates separate sulfonylation and carbamimidoylation sequences
Supports synthetic workflow assessment for parallel library construction
Estimated synthetic workflow; lab-specific review recommended
Synthetic accessibility Building block utility Fragment-based design

N-(N-(3,4-Dimethoxyphenethyl)carbamimidoyl)benzenesulfonamide: Targeted Research & Industrial Deployment Scenarios


Selective Tumor-Associated Carbonic Anhydrase Inhibitor Screening Cascade

This compound is optimally deployed as a reference probe or starting scaffold in screening cascades targeting hCA IX and hCA XII, the two CA isoforms strongly associated with tumor hypoxia and metastasis. The class-level data confirm that N-(N-alkyl/benzyl-carbamimidoyl) benzenesulfonamides are inactive against off-target hCA I and II (Ki > 100 µM) while potently inhibiting hCA IX (Ki down to 0.168 µM) and hCA XII (Ki down to 0.335 µM) [1]. Procurement is justified when the experimental objective is to identify tumor-selective CA inhibitors devoid of the systemic side effects (diuresis, metabolic acidosis) caused by pan-CA inhibitors like acetazolamide [2].

Physicochemical Property-Driven Lead Optimization with Enhanced Hydrogen-Bonding Capacity

With an XLogP3 of 2.1 and five hydrogen bond acceptor atoms, this compound serves as a balanced lipophilicity lead template for optimizing CA inhibitors with improved aqueous solubility profiles [1]. The 3,4-dimethoxyphenethyl substituent provides dual hydrogen-bond acceptor functionality absent in alkyl-substituted analogs (e.g., n-octyl derivative with estimated logP ~4.5), addressing a known liability of highly lipophilic CA inhibitors such as non-specific protein binding and poor pharmacokinetics [2]. Researchers seeking to maintain submicromolar CA IX/XII potency while reducing logP below 3 should prioritize this compound over its more lipophilic alkyl-substituted counterparts.

Systematic Sulfaguanidine SAR Library Construction

The unsubstituted benzenesulfonamide ring provides a neutral electronic baseline (Hammett σ = 0) for systematic exploration of electronic effects on sulfonamide zinc-binding affinity [1]. Analogs with electron-donating substituents (e.g., 4-methyl, 4-methoxy) on the phenyl ring are available but alter sulfonamide NH acidity, complicating SAR interpretation. Using this compound as the reference unsubstituted scaffold enables clean deconvolution of steric vs. electronic contributions to CA binding, an essential step in rational sulfaguanidine optimization programs [2].

Synthetic Efficiency Optimization in Parallel Chemistry Libraries

The compound's pre-assembled sulfaguanidine pharmacophore eliminates 1–2 synthetic steps compared to building the sulfaguanidine core from N-(3,4-dimethoxyphenethyl)-guanidine, which requires separate sulfonylation and carbamimidoylation [1]. This synthetic step reduction translates to an estimated 1–2 days of time saved per analog in parallel library synthesis, a meaningful efficiency gain for medicinal chemistry teams generating 50–100 compound libraries for CA inhibitor lead optimization [2].

Application
Selection Property
Validation Focus
Tumor-associated CA IX / XII screening studies
Isoform selectivity review
CA IX / XII vs CA I / II inhibition profiling
Physicochemical lead optimization
Lipophilicity and H-bond capacity
logP and solubility profiling against alkyl-substituted analogs
Sulfaguanidine SAR library construction
Electronic baseline reference
Sulfonamide electronic effect deconvolution (Hammett σ = 0)
Parallel chemistry library synthesis
Pre-assembled pharmacophore
Synthetic step economy assessment
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